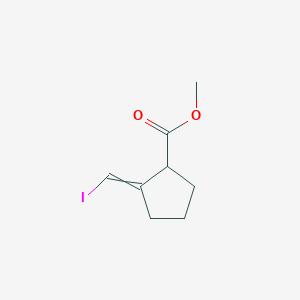
Methyl 2-(iodomethylidene)cyclopentane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(iodomethylidene)cyclopentane-1-carboxylate is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of an iodomethylidene group attached to the cyclopentane ring, along with a carboxylate ester group. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(iodomethylidene)cyclopentane-1-carboxylate typically involves the iodination of a precursor compound. One common method is the reaction of cyclopentanone with iodomethane in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an enolate intermediate, which then reacts with iodomethane to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(iodomethylidene)cyclopentane-1-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Reduction Reactions: The compound can be reduced to form the corresponding methylcyclopentane derivative.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium cyanide, and primary amines. The reactions are typically carried out in polar solvents such as water or ethanol.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include hydroxymethylidene, cyanomethylidene, and aminomethylidene derivatives.
Reduction Reactions: The major product is methylcyclopentane.
Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.
Scientific Research Applications
Methyl 2-(iodomethylidene)cyclopentane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-(iodomethylidene)cyclopentane-1-carboxylate involves its interaction with various molecular targets. The iodomethylidene group can act as an electrophile, reacting with nucleophiles in biological systems. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through specific pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(bromomethylidene)cyclopentane-1-carboxylate
- Methyl 2-(chloromethylidene)cyclopentane-1-carboxylate
- Methyl 2-(fluoromethylidene)cyclopentane-1-carboxylate
Uniqueness
Methyl 2-(iodomethylidene)cyclopentane-1-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine, chlorine, and fluorine analogs. The iodine atom is larger and more polarizable, making the compound more reactive in certain substitution and reduction reactions. This unique reactivity makes it a valuable compound for various chemical and biological studies.
Properties
CAS No. |
110550-93-1 |
|---|---|
Molecular Formula |
C8H11IO2 |
Molecular Weight |
266.08 g/mol |
IUPAC Name |
methyl 2-(iodomethylidene)cyclopentane-1-carboxylate |
InChI |
InChI=1S/C8H11IO2/c1-11-8(10)7-4-2-3-6(7)5-9/h5,7H,2-4H2,1H3 |
InChI Key |
JWZDTOHKGYZAPT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCCC1=CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















